Cas no 63196-98-5 (1,2,4-Triazin-3-amine, 6-methoxy-)

1,2,4-Triazin-3-amine, 6-methoxy- is a heterocyclic organic compound featuring a triazine core substituted with an amino group at the 3-position and a methoxy group at the 6-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich triazine ring facilitates selective functionalization, while the methoxy group enhances solubility and modulates electronic properties. The compound is particularly useful in the development of bioactive molecules, including potential herbicides and antiviral agents. High purity grades are available to ensure consistency in research and industrial applications. Proper handling under controlled conditions is recommended due to its sensitivity to moisture and light.
1,2,4-Triazin-3-amine, 6-methoxy- structure
63196-98-5 structure
商品名:1,2,4-Triazin-3-amine, 6-methoxy-
CAS番号:63196-98-5
MF:C4H6N4O
メガワット:126.117
CID:4083094
PubChem ID:12377828

1,2,4-Triazin-3-amine, 6-methoxy- 化学的及び物理的性質

名前と識別子

    • 1,2,4-Triazin-3-amine, 6-methoxy-
    • SCHEMBL18625452
    • 6-methoxy-1,2,4-triazin-3-amine
    • DB-428790
    • 63196-98-5
    • AKOS006342586
    • インチ: InChI=1S/C4H6N4O/c1-9-3-2-6-4(5)8-7-3/h2H,1H3,(H2,5,6,8)
    • InChIKey: LXIICVUEXHJHPW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 126.05416083Da
  • どういたいしつりょう: 126.05416083Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 88.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 73.9Ų

1,2,4-Triazin-3-amine, 6-methoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-658693-1.0g
6-methoxy-1,2,4-triazin-3-amine
63196-98-5
1.0g
$574.0 2023-03-12
Enamine
EN300-658693-10.0g
6-methoxy-1,2,4-triazin-3-amine
63196-98-5
10.0g
$1895.0 2023-03-12
Enamine
EN300-658693-2.5g
6-methoxy-1,2,4-triazin-3-amine
63196-98-5
2.5g
$1189.0 2023-03-12
Enamine
EN300-658693-5.0g
6-methoxy-1,2,4-triazin-3-amine
63196-98-5
5.0g
$1507.0 2023-03-12

1,2,4-Triazin-3-amine, 6-methoxy- 関連文献

1,2,4-Triazin-3-amine, 6-methoxy-に関する追加情報

Introduction to 1,2,4-Triazin-3-amine, 6-methoxy- (CAS No: 63196-98-5)

1,2,4-Triazin-3-amine, 6-methoxy-, identified by its Chemical Abstracts Service (CAS) number 63196-98-5, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazine family, a class of molecules characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of an amine group at the 3-position and a methoxy group at the 6-position imparts unique chemical and biological properties, making it a versatile scaffold for drug discovery and synthetic applications.

The structural features of 1,2,4-Triazin-3-amine, 6-methoxy- contribute to its potential utility in various biochemical pathways. The amine functionality at the 3-position allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities. Similarly, the methoxy group at the 6-position can influence electronic properties and metabolic stability, factors that are critical in pharmaceutical development. These attributes have positioned this compound as a valuable intermediate in the synthesis of bioactive molecules.

In recent years, there has been growing interest in triazine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds within this class exhibit properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in 1,2,4-Triazin-3-amine, 6-methoxy- makes it an attractive candidate for further investigation in these areas.

One of the most compelling aspects of 1,2,4-Triazin-3-amine, 6-methoxy- is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel therapeutic agents targeting various diseases. For instance, modifications at the 3-position amine group have been explored to enhance binding affinity to biological targets. Additionally, the methoxy substituent has been utilized to modulate pharmacokinetic profiles, improving drug efficacy and reducing side effects.

The pharmaceutical industry has shown particular interest in triazine derivatives due to their ability to interact with multiple biological pathways. This polypharmacicity can be advantageous in treating multifaceted diseases or conditions where targeting multiple pathways simultaneously is beneficial. The versatility of 1,2,4-Triazin-3-amine, 6-methoxy- as a scaffold for such applications underscores its importance in modern drug discovery.

Recent advancements in computational chemistry have further enhanced the understanding of 1,2,4-Triazin-3-amine, 6-methoxy-'s potential. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level. These studies not only predict possible mechanisms of action but also guide synthetic modifications aimed at optimizing bioactivity. Such computational approaches are becoming increasingly integral in the early stages of drug development.

The synthesis of 1,2,4-Triazin-3-amine, 6-methoxy- involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards essential for pharmaceutical applications. Key synthetic strategies include nucleophilic substitution reactions and condensation processes that introduce the desired functional groups into the triazine core. These synthetic methodologies are well-documented in scientific literature and have been refined over time to ensure reproducibility and scalability.

In conclusion,1,2,4-Triazinane,6-methoxy-, CAS No: 6319698-5, represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile reactivity make it an invaluable building block for creating novel bioactive molecules. As research continues to uncover new applications for this compound,1,2,4-Triazineg>,g>6-methoxy-g>, will undoubtedly play a crucial role in advancing therapeutic strategies across multiple disease areas.

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